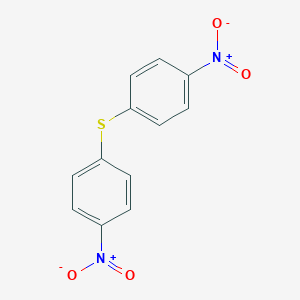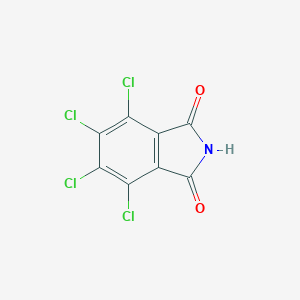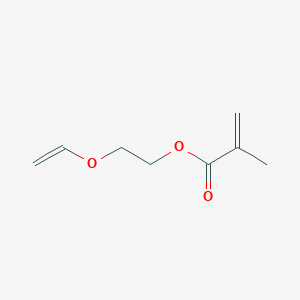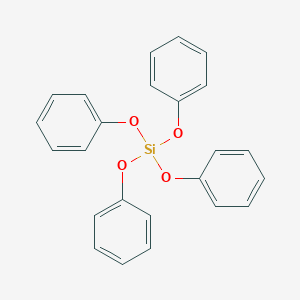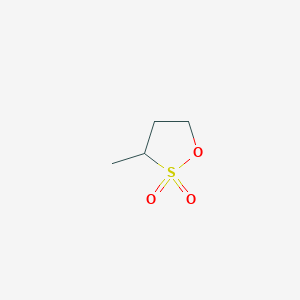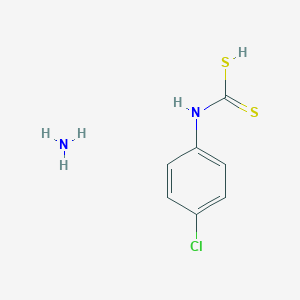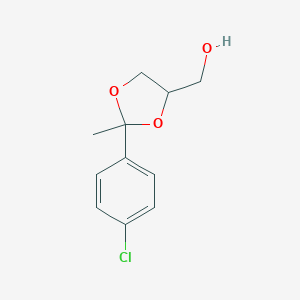
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-, also known as Chloral hydrate, is a chemical compound that has been used as a sedative and hypnotic drug for over a century. However, with the advancement of scientific research, this compound has found a new role in various fields, including chemistry, biology, and medicine.
Mechanism Of Action
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to sedation and hypnosis.
Biochemical And Physiological Effects
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in the liver and kidney, leading to the formation of reactive oxygen species (ROS). It has also been shown to cause DNA damage and apoptosis in various cell lines.
Advantages And Limitations For Lab Experiments
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has several advantages as a sedative and hypnotic drug for lab experiments. It has a rapid onset of action and a short duration of action, which allows for easy manipulation of experimental conditions. However, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the use of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in scientific research. One potential application is in the study of sleep disorders, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce sleep and alter sleep patterns. Another potential application is in the study of oxidative stress and apoptosis, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce these processes in various cell lines. Additionally, the synthesis of novel compounds using 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate as a reagent may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is a versatile chemical compound that has found various applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in various fields and to develop new applications for this compound.
Synthesis Methods
The synthesis of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate involves the reaction of chloral, which is obtained by the reaction of chlorine with acetaldehyde, with water in the presence of sulfuric acid. The resulting product is a colorless crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of chloralose, which is a potent rodenticide and insecticide. 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is also used in the synthesis of other compounds, such as dichloralphenazone, which is a sedative-hypnotic drug.
properties
CAS RN |
1206-38-8 |
|---|---|
Product Name |
1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- |
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Other CAS RN |
1206-38-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



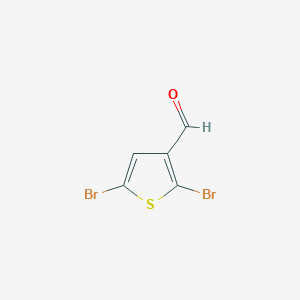
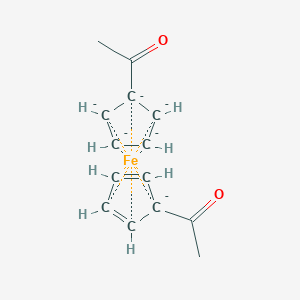

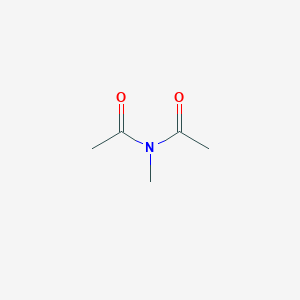
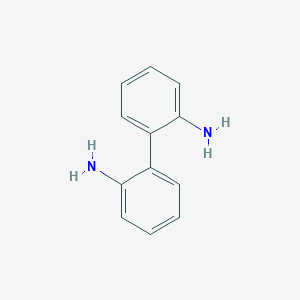
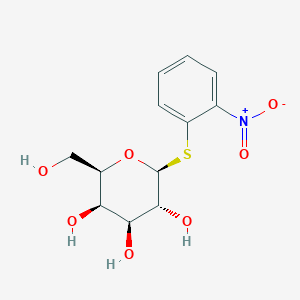
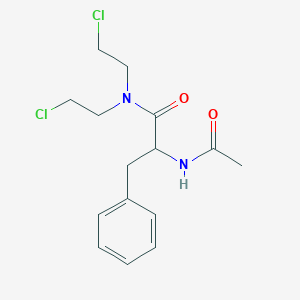
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
